Vitamin A2
Description
Early Observations and Incremental Characterization of Fat-Soluble Factors
The initial hints of "Vitamin A" emerged from the study of nutritional deficiencies. As early as 1816, physiologist François Magendie observed that dogs fed a restricted diet developed corneal ulcers and exhibited increased mortality, a condition later recognized as a manifestation of vitamin A deficiency karger.comnih.govresearchgate.net. Subsequent research in the 1880s by Nicolai Lunin indicated the presence of an unknown, essential substance in milk vital for nutrition karger.comnih.govresearchgate.netfrontiersin.org. Carl Socin further suggested in 1891 that a fat-soluble substance in egg yolk was necessary for growth karger.comnih.govresearchgate.net.
A significant step was taken by English biochemist Frederick Gowland Hopkins, who, in 1906, proposed the existence of "unsuspected dietetic factors" essential for life, and by 1912, identified "accessory factors" present in minute amounts in milk that supported growth karger.comnih.govresearchgate.netnews-medical.net. This concept was further solidified in 1913 when Elmer McCollum and Marguerite Davis at the University of Wisconsin, and independently, Thomas Osborne and Lafayette Mendel at Yale, demonstrated that butter and egg yolk contained a growth-supporting factor superior to lard and olive oil in rat diets karger.comnih.govresearchgate.netuwalumni.com. This "accessory factor" became known as "fat-soluble A" by 1918 and was formally termed "vitamin A" in 1920 karger.comnih.govresearchgate.netnews-medical.net. The characterization of Vitamin A was an incremental process spanning approximately 130 years, with no single event marking its sole "discovery" karger.comnih.govresearchgate.net.
Chemical Structure Elucidation and Synthesis Milestones of Retinol (B82714)
The elucidation of the chemical structure of retinol, the primary form of Vitamin A (also known as Vitamin A1), was a pivotal achievement. Swiss organic chemist Paul Karrer played a monumental role in this process, describing the chemical structure of Vitamin A in 1932 karger.comnih.govresearchgate.netchemindigest.comacs.orgpaulehrlich.denobelprize.org. His earlier work in 1930 on β-carotene, a plant pigment, was crucial, as he demonstrated its role as a precursor to Vitamin A frontiersin.orgchemindigest.compaulehrlich.deacs.orgamazonaws.com. Karrer was awarded the Nobel Prize in Chemistry in 1937 for his investigations into carotenoids, flavins, and vitamins A and B2, among other achievements chemindigest.compaulehrlich.denobelprize.orgacs.orgamazonaws.com.
Following structural determination, the isolation and crystallization of Vitamin A were achieved by Harry Holmes and Ruth Corbet in 1937 karger.comnih.govresearchgate.net. The first laboratory synthesis of Vitamin A was reported by Kuhn and Morris in 1937 acs.org. Subsequent significant milestones in its synthesis include the work of David Adriaan van Dorp and Jozef Ferdinand Arens in 1946, and Otto Isler and colleagues in 1947, which paved the way for large-scale production karger.comnih.govresearchgate.netwikipedia.orgworktribe.com.
The key chemical characteristics and milestones in the study of Retinol are summarized in the table below.
| Milestone/Characteristic | Year | Key Contributors | Description |
| First observations of deficiency | 1816 | François Magendie | Dogs on restricted diets developed corneal ulcers. karger.comnih.govresearchgate.net |
| Identification of "fat-soluble factor" | 1913 | McCollum & Davis, Osborne & Mendel | Demonstrated essential growth factor in butter/egg yolk. karger.comnih.govresearchgate.netuwalumni.com |
| Coined "Vitamin A" | 1920 | Jack Cecil Drummond | Proposed new nomenclature for "fat-soluble A". karger.comnih.govresearchgate.net |
| Structure Elucidation of β-carotene | 1930 | Paul Karrer | Identified β-carotene as a precursor to Vitamin A. frontiersin.orgchemindigest.compaulehrlich.deacs.orgamazonaws.com |
| Structure Elucidation of Retinol | 1932 | Paul Karrer | Determined the chemical structure of Vitamin A (retinol). karger.comnih.govresearchgate.netchemindigest.comacs.orgpaulehrlich.denobelprize.org |
| Isolation and Crystallization | 1937 | Harry Holmes & Ruth Corbet | Successfully isolated and crystallized Vitamin A. karger.comnih.govresearchgate.net |
| First Laboratory Synthesis | 1937 | Kuhn & Morris | Reported initial successful preparation of Vitamin A. acs.org |
| Industrial Synthesis | 1946-1947 | van Dorp & Arens, Otto Isler et al. | Developed methods for large-scale synthesis. karger.comnih.govresearchgate.netwikipedia.orgworktribe.com |
Classification of Retinoids: Defining Vitamin A Vitamers and Synthetic Analogs
The term "vitamin A" is a generic descriptor that encompasses a group of chemically related fat-soluble compounds known as retinoids wikipedia.orghealthline.comalfa-chemistry.comwikipedia.orgoregonstate.eduiarc.fr. These compounds are characterized by an unsaturated isoprenoid chain structure and are crucial for various biological functions frontiersin.org. The primary naturally occurring forms of vitamin A, often referred to as vitamers, include retinol (Vitamin A1), retinal (retinaldehyde), retinoic acid, and retinyl esters wikipedia.orgalfa-chemistry.comwikipedia.orgrjpbcs.comscienceopen.comresearchgate.net. Additionally, certain plant-sourced carotenoids, such as β-carotene, α-carotene, γ-carotene, and β-cryptoxanthin, function as provitamin A, meaning they can be metabolized in the body to produce retinol news-medical.netwikipedia.orgalfa-chemistry.comjournalagent.com.
Vitamin A2 , also known as 3,4-didehydroretinol, is a distinct vitamer within the vitamin A family journalagent.comcontaminantdb.canih.gov. Its chemical structure is similar to that of retinol (Vitamin A1) but features an additional double bond in the β-ionone ring, specifically at the 3,4-position journalagent.comcontaminantdb.canih.gov. This structural difference arises from the 3,4-desaturation of the beta-ionone (B89335) ring of all-trans-retinol contaminantdb.canih.gov. This compound is naturally found in the oils and livers of freshwater fish healthline.comjournalagent.com. While it exhibits vitamin A activity, it is generally considered an alternative and less active form compared to retinol (Vitamin A1) healthline.com. Although recognized alongside Vitamin A1 in early research, this compound has historically received less scientific attention concerning its physiological and nutritional relevance for humans nih.gov. The International Union of Pure and Applied Chemistry (IUPAC) definition of the vitamin A family explicitly includes both Vitamin A1 and this compound as subgroups preprints.org.
Beyond the naturally occurring vitamers, there are numerous synthetic retinoids, which are compounds designed to be structurally similar to vitamin A or to exhibit vitamin A-like activity by binding to specific receptors rjpbcs.comscienceopen.com. These synthetic analogs are often classified into generations based on their chemical structure and receptor selectivity. Examples of synthetic retinoids include isotretinoin (B22099) (13-cis-retinoic acid), etretinate, acitretin, adapalene, tazarotene, and bexarotene (B63655) rjpbcs.comscienceopen.comresearchgate.netmdpi.com. These compounds, while often differing from natural retinoids in their precise chemical structure, are important in various clinical and research applications rjpbcs.comscienceopen.com.
The classification of key retinoids and their characteristics are outlined in the table below.
| Compound Name | Classification | Key Structural Feature | Natural Source/Occurrence | PubChem CID |
| Retinol (Vitamin A1) | Vitamer | All-trans polyene chain with a β-ionone ring and a hydroxyl group. | Animal products (liver, dairy, fish). wikipedia.orgalfa-chemistry.com | 1071 |
| Retinal | Vitamer | Aldehyde form of retinol. | Metabolite in the body, involved in vision. wikipedia.org | 1070 |
| Retinoic Acid | Vitamer | Carboxylic acid form of retinol. | Metabolite in the body, regulates gene expression. wikipedia.org | 444795 |
| Retinyl Esters | Vitamer | Retinol esterified with a fatty acid (e.g., palmitate). | Storage form of Vitamin A in animals. wikipedia.orgalfa-chemistry.com | - |
| β-carotene | Provitamin A | Carotenoid with two β-ionone rings. | Plants (carrots, leafy greens). wikipedia.orgalfa-chemistry.com | 5280489 |
| 3,4-Didehydroretinol (this compound) | Vitamer | Retinol structure with an additional double bond in the β-ionone ring (at 3,4-position). | Freshwater fish oil and liver. healthline.comjournalagent.com | 6436043 |
| Isotretinoin | Synthetic Analog | 13-cis isomer of retinoic acid. | Synthetic. rjpbcs.com | 5284507 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexa-1,3-dien-1-yl)nona-2,4,6,8-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6-13,21H,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCYDHJOKKGVHC-OVSJKPMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CC=C1)(C)C)C=CC(=CC=CC(=CCO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CC=C1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018959 | |
| Record name | Vitamin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vitamin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
79-80-1 | |
| Record name | 3,4-Didehydroretinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Vitamin A2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitamin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydroretinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.116 | |
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| Record name | 3-DEHYDRORETINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/104621892X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | Vitamin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C | |
| Record name | Vitamin A2 | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013117 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Transformations of 3,4 Didehydroretinol Vitamin A2
Enzymatic Conversion Pathways from Retinol (B82714) (Vitamin A1) to 3,4-Didehydroretinol
The primary enzymatic pathway for the conversion of all-trans-retinol (Vitamin A1) to all-trans-3,4-didehydroretinol (Vitamin A2) involves specific cytochrome P450 enzymes.
The enzyme primarily responsible for the conversion of Vitamin A1 to this compound is Cytochrome P450 27C1 (Cyp27c1), also known as all-trans-retinol 3,4-desaturase. nih.govresearchgate.netuniprot.orgwikipedia.orgresearchgate.netroyalsocietypublishing.org This enzyme is a monooxygenase that catalyzes the 3,4-desaturation of all-trans-retinol. uniprot.orgwikipedia.org The catalytic activity of Cyp27c1 involves the reaction: all-trans-retinol + 2 reduced [adrenodoxin] + O2 + 2 H+ = all-trans-3,4-didehydroretinol + 2 oxidized [adrenodoxin] + 2 H2O. uniprot.org While its predominant activity is desaturation, Cyp27c1 can also catalyze minor 3- and 4-hydroxylation of all-trans-retinol. wikipedia.orgresearchgate.net The catalytic efficiency of Cyp27c1 is highest for retinol, indicating its primary role in converting Vitamin A1 to A2. It can also convert all-trans-retinal (B13868) and all-trans-retinoic acid, albeit with lower efficiency. researchgate.netwikipedia.org
Cyp27c1 has been shown to exhibit mitochondrial localization. uniprot.orgresearchgate.netresearchgate.netalliancegenome.orgresearchgate.net Specifically, it is found in the mitochondrial membrane and is considered a mitochondrial protein that utilizes adrenodoxin (B1173346) as an essential electron mediator. uniprot.orgresearchgate.net This mitochondrial localization of Cyp27c1 supports its role in the intracellular biosynthesis of 3,4-didehydroretinol. researchgate.net
Interconversion with Other Retinoid Metabolites
3,4-Didehydroretinol and its derivatives are part of a broader retinoid metabolic network, undergoing interconversion with other forms like retinaldehyde and retinoic acid.
Similar to the metabolism of Vitamin A1, 3,4-didehydroretinol can be oxidized to 3,4-didehydroretinaldehyde and subsequently to 3,4-didehydroretinoic acid. wikipedia.orgresearchgate.netebi.ac.uk This oxidative pathway is crucial for generating the acidic form, which may have biological activity. ebi.ac.uk Conversely, 3,4-didehydroretinaldehyde can be reduced back to 3,4-didehydroretinol. researchgate.net
Retinol dehydrogenases (RDHs) play a role in the reversible oxidation of retinol to retinaldehyde. mdpi.comfrontiersin.orgwikipedia.orgresearchgate.net For instance, Retinol Dehydrogenase-4 (RoDH-4), found in human liver and skin, can oxidize 3,4-didehydroretinol to its corresponding aldehyde, 3,4-didehydroretinaldehyde. researchgate.netebi.ac.uk This suggests that similar enzymatic machinery involved in Vitamin A1 metabolism also participates in the interconversion of this compound forms. Retinaldehyde reductases, on the other hand, catalyze the reduction of retinaldehyde back to retinol, a process that can occur in the cytosol or on endoplasmic reticulum membranes. frontiersin.orgresearchgate.net The enzyme dehydrogenase reductase 3 (DHRS3) acts as a retinaldehyde reductase, converting all-trans-retinaldehyde back to retinol, and its activity is reciprocally activated by retinol dehydrogenase 10 (RDH10). mdpi.comnih.gov While specific details for 3,4-didehydroretinaldehyde reduction are less extensively documented, it is plausible that similar reductase systems are involved.
The irreversible oxidation of retinaldehyde to retinoic acid is primarily mediated by members of the aldehyde dehydrogenase (ALDH) family, specifically ALDH1A1, ALDH1A2, and ALDH1A3, also known as retinaldehyde dehydrogenases (RALDHs). mdpi.comfrontiersin.orgmdpi.com These cytosolic enzymes are critical for retinoic acid synthesis. mdpi.comfrontiersin.org It is understood that the corresponding acidic compound, 3,4-didehydroretinoic acid, is derived from 3,4-didehydroretinaldehyde through analogous oxidative processes. ebi.ac.uk For example, molecular docking studies suggest that human ADH4 can utilize 3,4-didehydroretinol as a substrate for oxidation, implying its potential role in the formation of 3,4-didehydroretinoic acid. diva-portal.org
Feedback Regulation of Retinoid Metabolism
The metabolism of retinoids, including 3,4-didehydroretinol, is tightly regulated by intricate feedback mechanisms designed to maintain homeostasis and prevent detrimental effects from abnormal retinoid levels nih.govnih.govsemanticscholar.org. A central player in this regulatory network is all-trans-retinoic acid (RA), the biologically active metabolite of Vitamin A, which mediates many of Vitamin A's physiological functions nih.govmdpi.comwikipedia.org.
The primary mechanism of feedback regulation involves the nuclear retinoic acid receptors (RARs), specifically RAR-alpha, -beta, and -gamma, which form heterodimers with retinoid X receptors (RXRs) mdpi.comwikipedia.orgfrontiersin.orgscientificarchives.com. These RAR/RXR heterodimers bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the enhancer regions of target genes mdpi.comwikipedia.org. Upon RA binding, the receptor complex undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators, thereby promoting gene transcription mdpi.comwikipedia.orgscientificarchives.com. This transcriptional control extends to genes encoding enzymes involved in retinoid metabolism, forming a sophisticated feedback loop nih.govnih.gov.
Key Enzymes and Their Feedback Regulation:
Cytochrome P450 (CYP26) Enzymes: A crucial negative feedback mechanism involves the CYP26 family of enzymes, particularly CYP26A1, CYP26B1, and CYP26C1 mdpi.comwikipedia.org. These enzymes are responsible for the oxidative degradation of RA into inactive, hydroxylated metabolites, thereby reducing its cellular concentration mdpi.comwikipedia.orgfrontiersin.org. Importantly, the expression of CYP26 genes is induced by high levels of RA itself, creating a self-regulating loop that prevents RA accumulation and potential toxicity mdpi.comwikipedia.org. This ensures that when RA levels are sufficient or excessive, its catabolism is upregulated to restore balance nih.govnih.gov.
Retinol and Retinaldehyde Dehydrogenases (RDHs and RALDHs): The synthesis of RA from retinol involves a two-step oxidation process catalyzed by retinol dehydrogenases (RDHs) and retinaldehyde dehydrogenases (RALDHs) mdpi.comfrontiersin.orgfrontiersin.org. While the direct feedback regulation of these enzymes by RA is complex and context-dependent, their activity and expression are part of the broader network that controls retinoid availability for RA synthesis nih.govfrontiersin.org.
Lecithin:retinol acyltransferase (LRAT): This enzyme is critical for the esterification of retinol into retinyl esters, which are the primary storage form of Vitamin A mdpi.comnih.gov. The activity of LRAT plays a role in buffering free retinol levels. For instance, studies have shown that the ablation of Lrat in mice can lead to exaggerated feedback responses due to higher levels of available retinol, emphasizing LRAT's role in fine-tuning retinoid metabolism and storage nih.gov.
Feedback Regulation Specific to 3,4-Didehydroretinol Metabolism:
Research indicates that the metabolism of 3,4-didehydroretinol is also subject to feedback regulation, particularly in human epidermal keratinocytes. All-trans-retinoic acid (RA) has been shown to influence the metabolism of 3,4-didehydroretinol and its derivatives in these cells nih.gov. Specifically, treatment with low nanomolar concentrations of RA decreased the utilization of 3,4-didehydroretinyl esters and reduced the production of 3,4-didehydroretinoic acid nih.gov. However, RA did not appear to affect the initial synthesis of 3,4-didehydroretinol or its esters from retinol nih.gov. This suggests that RA primarily regulates the downstream processing and utilization of this compound metabolites rather than its initial formation.
Furthermore, synthetic retinoids, such as 13-cis-retinoic acid (isotretinoin), which are known to reduce 3,4-didehydroretinol levels in human skin in vivo, have been shown to markedly inhibit the biosynthesis of 3,4-didehydroretinol from retinol in cultured keratinocytes nih.govkarger.com. This inhibition suggests a potential feedback-like mechanism or direct enzyme inhibition by these therapeutic retinoids on the this compound synthetic pathway karger.com.
This intricate system of feedback regulation ensures that cellular and tissue levels of retinoids, including this compound and its metabolites, are maintained within a narrow physiological range, critical for their diverse biological functions while preventing accumulation to toxic levels.
Biological Functions and Molecular Mechanisms of 3,4 Didehydroretinol Vitamin A2
Role in Visual Pigment Formation and Spectral Sensitivity
3,4-Didehydroretinol, also known as Vitamin A2, plays a crucial role in the visual systems of many vertebrate species, particularly those inhabiting freshwater environments. Its primary function in vision is to serve as a chromophore precursor, which, when combined with opsin proteins, forms visual pigments that are sensitive to different wavelengths of light.
The visual pigments in vertebrate photoreceptor cells (rods and cones) are composed of a protein component, opsin, and a light-absorbing molecule, a chromophore. wustl.edu In most terrestrial vertebrates, the chromophore is 11-cis-retinal (B22103) (derived from Vitamin A1). scienceforthemasses.org However, in many freshwater fish and amphibians, 11-cis-3,4-didehydroretinal (derived from this compound) is used instead. scienceforthemasses.org This substitution of the chromophore is a key mechanism for adapting vision to different light environments.
The process begins with the conversion of Vitamin A1 (retinol) to this compound (3,4-didehydroretinol), a reaction catalyzed by the enzyme Cyp27c1, primarily in the retinal pigment epithelium (RPE). nih.govnih.govwustl.edu From 3,4-didehydroretinol, the chromophore 11-cis-3,4-didehydroretinal is synthesized. This this compound-derived chromophore then binds to opsin proteins within the photoreceptor cells to form visual pigments. nih.gov When it binds to rod opsin (RH1), it forms a pigment historically known as porphyropsin. scienceforthemasses.orgnih.gov Similarly, it integrates with cone opsins to form the equivalent iodopsins. The visual pigments derived from the conjugation of 11-cis-3,4-didehydroretinal to a species-specific opsin are responsible for initiating the visual transduction cascade upon absorbing a photon of light. nih.gov
| Tissue | Retinoids (Vitamin A1) | 3,4-Didehydroretinoids (this compound) |
|---|---|---|
| Retinal Pigment Epithelium (RPE) | High concentration of retinyl esters | High proportion of 3,4-didehydroretinyl esters (80%) |
| Retina | Retinal (aldehyde form) | 3,4-didehydroretinal (aldehyde form) |
| Liver | 71% retinyl esters | Lower proportion of 3,4-didehydroretinoids |
| Gastrointestinal Tract | 100% retinyl esters | - |
The substitution of 11-cis-retinal (A1) with 11-cis-3,4-didehydroretinal (A2) in a visual pigment has a significant effect on its light absorption properties. nih.gov The key structural difference is an additional conjugated double bond in the β-ionone ring of the this compound chromophore. nih.gov This extension of the conjugated system causes the visual pigment to absorb light at longer wavelengths, resulting in a "red-shift" of its maximal spectral sensitivity (λmax). nih.govnih.gov
This red-shift can be substantial, with rod photopigments in some freshwater fish showing a λmax shifted by 20-30 nm compared to their marine counterparts. nih.gov In cone photoreceptors, the shift can be even more pronounced, reaching up to 60 nm in some species. nih.gov The magnitude of this shift allows for a dynamic tuning of the visual system to match the ambient light conditions. nih.gov By adjusting the ratio of Vitamin A1 to this compound in the retina, an organism can fine-tune the spectral sensitivity of its photoreceptors. nih.govwustl.edu This plasticity is a powerful adaptive mechanism for animals that experience changes in their light environment. nih.gov
The use of this compound-based visual pigments is strongly correlated with aquatic, particularly freshwater, habitats. scienceforthemasses.orgnih.gov These environments are often turbid, causing a red-shift in the available light as shorter wavelengths are scattered and absorbed. scienceforthemasses.orghfsp.org Consequently, many freshwater fish and amphibians have evolved to utilize 3,4-didehydroretinol to enhance their sensitivity to this red-shifted light. scienceforthemasses.orghfsp.org
Examples of species that utilize this adaptation include:
Freshwater Fish: A vast majority of freshwater fish species use this compound-based visual pigments. nih.gov
Diadromous Species: Fish that migrate between saltwater and freshwater, such as salmon, trout, and eels, often switch their visual systems. nih.govwustl.eduhfsp.org For instance, salmon use Vitamin A1 in the blue-green light of the open ocean but switch to this compound when they migrate to inland, red-shifted freshwater environments to spawn. hfsp.org
Amphibians: Many amphibians also utilize this compound, particularly during their aquatic larval stages. scienceforthemasses.org
Aquatic Reptiles: The use of this compound is also observed in some aquatic reptiles. nih.gov
While predominantly found in aquatic species, this compound-based pigments have been identified in a few terrestrial reptiles as well. nih.gov The ability to modulate the Vitamin A1/A2 ratio provides these species with a significant sensory advantage, allowing them to optimize their vision for their specific ecological niche. scienceforthemasses.org
Molecular Interactions with Retinoid Receptors and Signaling Pathways
Beyond its role in vision, the metabolites of 3,4-didehydroretinol also function as signaling molecules that regulate gene expression through interactions with nuclear retinoid receptors.
The biologically active metabolite for gene regulation is all-trans-3,4-didehydroretinoic acid (DDRA), the acidic form of this compound. nih.gov DDRA interacts with two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). nih.gov
Studies have shown that DDRA exhibits binding affinities for these receptors that are comparable to, and in some cases greater than, all-trans-retinoic acid (RA), the active metabolite of Vitamin A1. nih.gov Specifically:
RARs (α, β, γ): DDRA binds to RARα, RARβ, and RARγ with the same affinity as RA. nih.gov
RXRs (α): DDRA demonstrates a higher affinity for RXRα compared to RA. nih.gov
This indicates that DDRA is a potent natural ligand for both RARs and RXRs, capable of initiating the signaling cascades mediated by these receptors.
| Receptor | DDRA (this compound Acid) Affinity | RA (Vitamin A1 Acid) Affinity |
|---|---|---|
| RARα | Same as RA | Baseline |
| RARβ | Same as RA | Baseline |
| RARγ | Same as RA | Baseline |
| RXRα | Higher than RA | Baseline |
RARs and RXRs are ligand-activated transcription factors that regulate gene expression by binding to specific DNA sequences called retinoic acid response elements (RAREs) in the promoter regions of target genes. wikipedia.orgresearchgate.net These receptors typically function as heterodimers (RAR/RXR). wikipedia.orgnih.gov
The binding of a ligand, such as DDRA, to the RAR component of the heterodimer induces a conformational change. This change leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins, which then promotes the transcription of the downstream target gene. wikipedia.org
Research on the transcriptional activation potential of DDRA has revealed the following:
RARα-mediated Transcription: DDRA induces RARα-mediated transcription to the same extent as RA. nih.gov
RXRα Homodimer-mediated Transcription: DDRA produces a 2- to 3-fold higher activation of transcription mediated by RXRα homodimers compared to RA. nih.gov
RARβ-RXRα Heterodimer-mediated Transcription: DDRA also leads to a 2- to 3-fold higher activation of transcription mediated by RARβ-RXRα heterodimers in comparison to RA. nih.gov
These findings suggest that all-trans-3,4-didehydroretinoic acid is a potent activator of gene transcription through both RAR and RXR signaling pathways. Its enhanced activity through RXR-containing dimers indicates that the biological effects of this compound may be mediated through a distinct set of gene regulatory networks compared to Vitamin A1.
Non-Genomic Actions and Kinase Pathway Activation
The biological effects of retinoids, including 3,4-didehydroretinol (this compound), are predominantly mediated through the regulation of gene expression by nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). This is known as the genomic pathway. However, a growing body of evidence suggests that retinoids can also elicit rapid, non-genomic effects that are independent of gene transcription. These actions are often initiated at the cell membrane or within the cytoplasm and involve the activation of various kinase signaling cascades. researchgate.net
While specific research on the non-genomic actions of 3,4-didehydroretinol is limited, the broader understanding of retinoid signaling provides a framework for its potential mechanisms. It is plausible that 3,4-didehydroretinol or its metabolites could engage in similar non-genomic pathways as other well-studied retinoids like all-trans-retinoic acid (ATRA). For instance, some retinoids have been shown to modulate the activity of protein kinase C (PKC), mitogen-activated protein kinases (MAPKs) such as ERK1/2, and phosphoinositide 3-kinase (PI3K). mdpi.com These kinase pathways are central to the regulation of a multitude of cellular processes, including proliferation, differentiation, and apoptosis.
One potential, though not directly demonstrated for 3,4-didehydroretinol, non-genomic mechanism involves the induction of p38/MAPK phosphorylation, which may alter the thermogenic capacity of brown adipocytes. frontiersin.org The activation of these signaling cascades can lead to the phosphorylation of various downstream targets, including transcription factors, which can then influence gene expression in a manner that is secondary to the initial non-genomic event. researchgate.net
It is important to note that the field of non-genomic retinoid actions is still developing, and further research is required to specifically elucidate the role of 3,4-didehydroretinol in activating these kinase pathways and to understand the full scope of its non-genomic functions.
Cellular Processes Influenced by 3,4-Didehydroretinol-Mediated Signaling (Excluding Clinical Human Data)
Cellular Growth and Differentiation Processes
3,4-Didehydroretinol plays a discernible role in cellular growth and differentiation, particularly in epithelial tissues. nih.gov This naturally occurring analog of retinol (B82714) (vitamin A1) is metabolically active and supports these fundamental cellular processes. nih.gov
A key area where the function of 3,4-didehydroretinol has been observed is in the differentiation of human keratinocytes, the primary cells of the epidermis. nih.govnih.gov Studies have shown that human keratinocytes in culture can convert retinol into 3,4-didehydroretinol. nih.gov The concentration of 3,4-didehydroretinol, along with its fatty acyl esters, increases as keratinocytes move from the inner to the outer layers of the epidermis, suggesting a role in the terminal differentiation process. nih.gov In fact, 3,4-didehydroretinol has been identified as a predominant neutral retinol metabolite in cultured keratinocytes. nih.gov
The conversion of retinol to 3,4-didehydroretinol is considered a potentially rate-limiting step in the formation of 3,4-didehydroretinoic acid, which is a candidate ligand for nuclear retinoid receptors in human epidermal keratinocytes. nih.govebi.ac.uk The ability of cells to accumulate 3,4-didehydroretinol has been correlated with the concentration of cellular retinol- and retinoic acid-binding proteins, indicating the involvement of these proteins in its metabolic pathway. nih.govebi.ac.uk In addition to keratinocytes, this metabolic conversion has also been observed to a lesser extent in human melanoma and HeLa cells. nih.gov
Vitamin A, in a broader sense, is known to influence the proliferation and differentiation of keratinocytes. In vitro studies have demonstrated that vitamin A can lead to a higher mitotic index and a larger growth fraction in cultured keratinocytes, while also altering the differentiation process, as indicated by a decreased number of keratohyaline granules. nih.govbohrium.com
Research in animal models has further substantiated the bioactivity of 3,4-didehydroretinol in supporting growth. Studies in rats have shown that 3,4-didehydroretinol can support growth when provided at equimolar amounts to retinol. nih.govresearchgate.net
Table 1: Research Findings on 3,4-Didehydroretinol and Cellular Processes
| Finding | Organism/Cell Type | Key Observation |
|---|---|---|
| Cellular Growth and Differentiation | Rat | 3,4-Didehydroretinol is active in supporting growth and cellular differentiation. nih.gov |
| Keratinocyte Differentiation | Human Keratinocytes | The concentration of 3,4-didehydroretinol and its esters increases with keratinocyte differentiation. nih.gov |
| Metabolism in Keratinocytes | Human Keratinocytes | Keratinocytes convert retinol to 3,4-didehydroretinol, which is a major neutral metabolite. nih.gov |
Immune System Modulation and Cellular Immune Responses
While the broader class of retinoids, particularly retinoic acid, is well-established as a significant modulator of the immune system, specific data on the direct effects of 3,4-didehydroretinol on cellular immune responses are not extensively documented. The immunomodulatory roles of vitamin A metabolites are complex and context-dependent, influencing both innate and adaptive immunity.
Retinoids are known to regulate the differentiation and function of various immune cells, including lymphocytes and macrophages. For instance, retinoic acid can influence the balance between T-helper type 1 (Th1) and T-helper type 2 (Th2) cytokine production. nih.gov High vitamin A intake has been shown to enhance Th2-mediated immune responses in animal models. nih.gov Vitamin A and its metabolites can also impact the production of various cytokines, which are critical for orchestrating immune responses. In some cellular contexts, retinoic acid has been shown to be a positive regulator of cytokine expression in macrophages, while having different effects in respiratory epithelial cells. nih.gov Furthermore, vitamin A supplementation has been observed to reduce the serum concentrations of pro-inflammatory cytokines like IL-17 and TGF-β in some human studies. scielo.br
Given that 3,4-didehydroretinol is a naturally occurring form of vitamin A and is metabolized to 3,4-didehydroretinoic acid, it is plausible that it participates in the immunomodulatory activities attributed to retinoids in general. However, without direct experimental evidence, its specific contributions to immune system modulation and cellular immune responses remain an area for future investigation.
Embryonic Development and Pattern Formation (General Retinoid Role)
Retinoids are crucial for embryonic development, acting as signaling molecules that regulate the patterning of the developing embryo. Both a deficiency and an excess of vitamin A can lead to significant developmental abnormalities. researchgate.net While much of the research has focused on retinol and retinoic acid, evidence suggests that 3,4-didehydroretinol and its metabolites also play a role in these processes.
Studies in avian models have shown that 3,4-didehydroretinoic acid can support growth and development. nih.gov However, similar to other retinoids, excessive amounts can be detrimental. High doses of 3,4-didehydroretinyl acetate (B1210297) have been found to be teratogenic in fetuses. nih.gov
A critical aspect of embryonic development influenced by retinoids is the formation and migration of neural crest cells. These cells give rise to a diverse array of structures, including parts of the craniofacial skeleton, the cardiac outflow tract, and the thymus. nih.gov Excess vitamin A has been shown to inhibit the development or migration of cranial neural crest cells, which can result in facial malformations. biologists.com This effect may be due to alterations in cell surface glycoproteins or the extracellular matrix through which these cells migrate. biologists.com Animal studies have demonstrated that exposure to high doses of vitamin A during gestation can lead to significant craniofacial, cardiac, and thymic abnormalities. nih.gov
The development of the central nervous system is also highly dependent on vitamin A. A deficiency can lead to apoptosis of cells in the posterior hindbrain and of neural crest cells throughout the embryo. nih.gov The enzyme ALDH1A2 is critical for the synthesis of retinoic acid during fetal development and plays a key role in the development of the heart and neural tube. wikipedia.org
Table 2: Effects of Retinoids on Embryonic Development
| Developmental Process | Model System | Effect of Altered Retinoid Levels |
|---|---|---|
| Growth and Development | Avian | 3,4-didehydroretinoic acid supports growth. nih.gov |
| Craniofacial Development | Chick Embryo | Excess vitamin A inhibits cranial neural crest cell development/migration. biologists.com |
| Organogenesis | Mouse | High doses of vitamin A cause craniofacial, cardiac, and thymic abnormalities. nih.gov |
Adipose Tissue Metabolism and Energy Expenditure
Emerging research indicates that vitamin A metabolism is intricately linked with adipose tissue biology and whole-body energy homeostasis. 3,4-Didehydroretinol has been utilized as a tracer to investigate the kinetics of vitamin A in relation to dietary fat and adiposity.
A study in rats investigated the impact of different dietary fat levels (6% vs. 21%) on the plasma turnover of 3,4-didehydroretinol. nih.govresearchgate.net The findings revealed that rats fed a lower-fat diet had a faster turnover of 3,4-didehydroretinol, suggesting an altered distribution and utilization of vitamin A in response to dietary fat content. nih.gov This highlights a dynamic relationship between dietary lipids and the metabolism of vitamin A analogs within the body.
More broadly, retinoids are recognized as regulators of adipose tissue function, including adipocyte differentiation and thermogenesis. nih.gov Vitamin A metabolites can influence the "browning" of white adipose tissue, a process that increases energy expenditure through heat production. frontiersin.orgcasi.org This is partly achieved through the regulation of key thermogenic genes, such as uncoupling protein 1 (UCP1). frontiersin.orgnih.gov The transport of vitamin A to adipose tissue is critical for cold-induced thermogenesis. nih.gov
Table 3: Research Findings on 3,4-Didehydroretinol and Adipose Tissue Metabolism
| Research Area | Model System | Key Finding |
|---|---|---|
| Plasma Turnover | Rat | Plasma turnover of 3,4-didehydroretinol is increased in rats on a low-fat diet compared to a high-fat diet. nih.gov |
| General Retinoid Function | General | Retinoids are involved in regulating adipocyte differentiation and thermogenesis. nih.gov |
Comparative Retinoid Biochemistry and Evolutionary Significance
Distinction Between Vitamin A1 (Retinol) and Vitamin A2 (3,4-Didehydroretinol) in Biological Systems
Vitamin A1 (retinol) and this compound (3,4-didehydroretinol) are structurally similar but possess a key difference: this compound has an additional double bond in its β-ionone ring, specifically between carbons 3 and 4 nih.govwikipedia.org. This structural modification leads to distinct biochemical properties and biological roles.
Retinol (B82714) (Vitamin A1) is widely distributed across various organisms, serving as a precursor for retinal (11-cis-retinal), the chromophore in rhodopsin, which is essential for vision in most terrestrial vertebrates and marine fish wikipedia.orgwikipedia.orgwikipedia.org. In contrast, 3,4-didehydroretinol (this compound) is predominantly found in the visual systems of many cold-blooded vertebrates, including freshwater fish, amphibians, and some reptiles wikipedia.orgworldfishcenter.orgroyalsocietypublishing.orgnih.govfrontiersin.orgoup.comfrontiersin.orgnih.gov. It is also naturally present in human skin wikipedia.org.
The primary functional distinction lies in their respective aldehyde forms, retinal (from A1) and 3,4-didehydroretinal (from A2). When bound to opsin proteins, 11-cis-retinal (B22103) forms rhodopsins, while 11-cis-3,4-didehydroretinal forms porphyropsins nih.govfrontiersin.orgfrontiersin.orgnih.gov. The presence of the additional double bond in 3,4-didehydroretinal shifts the maximal absorption wavelength (λmax) of the visual pigment to longer, more red-shifted wavelengths by approximately 20-30 nm compared to A1-based pigments nih.govoup.comnih.govfrontiersin.org. This spectral tuning is a critical adaptation to specific light environments.
Studies have indicated that 3,4-didehydroretinol can exhibit significant biological activity. For instance, research in rats suggests that all-trans-3,4-didehydroretinol may have 119-127% vitamin A biological activity compared to all-trans-retinol, implying its importance in addressing vitamin A deficiency worldfishcenter.orgtandfonline.com. The conversion of Vitamin A1 to this compound in biological systems is mediated by specific enzymes. In humans, the enzyme CYP27C1 is responsible for converting all-trans-retinoids (A1) to A2, and it also converts 11-cis-retinal to its A2 counterpart wikipedia.orgnih.gov.
The following table summarizes key distinctions:
| Feature | Vitamin A1 (Retinol) | This compound (3,4-Didehydroretinol) |
| Structure | β-ionone ring with one double bond | β-ionone ring with an additional double bond between C3 and C4 nih.govwikipedia.org |
| Primary Form | Retinol | 3,4-Didehydroretinol |
| Chromophore | 11-cis-Retinal (forms rhodopsins) nih.govfrontiersin.org | 11-cis-3,4-Didehydroretinal (forms porphyropsins) nih.govfrontiersin.orgfrontiersin.orgnih.gov |
| Spectral Shift | Shorter wavelengths (e.g., ~500 nm for rod pigments) nih.gov | Red-shifts λmax by 20-30 nm (longer wavelengths) nih.govoup.comnih.gov |
| Occurrence | Widespread in terrestrial vertebrates and marine fish royalsocietypublishing.org | Predominant in freshwater fish, amphibians, some reptiles, human skin wikipedia.orgworldfishcenter.orgroyalsocietypublishing.orgnih.govfrontiersin.orgoup.com |
| Conversion Enzyme | Precursor to A2 via CYP27C1 wikipedia.orgnih.gov | Produced from A1 via CYP27C1 wikipedia.orgnih.gov |
| Biological Activity | Baseline for comparison | Reported as 119-127% of A1 in some studies worldfishcenter.orgtandfonline.com |
Phylogenetic Analysis of 3,4-Didehydroretinol Metabolism and Function Across Species
Phylogenetic analyses reveal that the metabolism and function of 3,4-didehydroretinol are particularly prominent in cold-blooded vertebrates, aligning with their diverse aquatic and semi-aquatic lifestyles. The enzyme CYP27C1 plays a pivotal role in this metabolic pathway, mediating the conversion of Vitamin A1 to this compound wikipedia.orgnih.gov. This enzymatic switch is crucial for the dynamic spectral tuning observed in the visual systems of many species.
For example, the vast majority of freshwater fish and amphibian species examined have been found to possess 3,4-didehydroretinoids in their eyes nih.gov. This prevalence is linked to the adaptive advantage of porphyropsins (A2-based visual pigments) in red-shifted freshwater environments royalsocietypublishing.orgnih.govnih.gov. Crocodiles also provide an example of species utilizing A2-derived chromophores to adjust their spectral sensitivities nih.gov.
The ability to switch between A1 and A2 chromophores is a key adaptive mechanism. For instance, species like salmon and sea lamprey demonstrate an increased ratio of 11-cis-3,4-didehydroretinal to 11-cis-retinal when they migrate from the open ocean to inland freshwater environments, optimizing their vision for the new light conditions nih.gov. Emerging evidence from cichlid fishes further indicates that selection for higher A2 levels has been instrumental in their adaptation to turbid, red-shifted habitats nih.govwustl.edu. The green anole, Anolis carolinensis, a diurnal lizard, possesses a pure-cone retina and uniquely utilizes 11-cis-3,4-didehydroretinal as its chromophore, enabling it to detect a wide range of wavelengths from ultraviolet to far red light frontiersin.orgfrontiersin.org.
The following table highlights species known for their use of this compound in vision:
| Species Group | Primary Habitat | Chromophore Preference (A1/A2) | Adaptive Significance |
| Freshwater Fish | Freshwater | Predominantly A2 | Red-shifted vision for turbid, red-light environments worldfishcenter.orgroyalsocietypublishing.orgnih.gov |
| Amphibians | Aquatic/Semi-aquatic | A2 (can vary) | Adaptation to diverse light conditions, including red-shifted aquatic habitats oup.comfrontiersin.orgnih.gov |
| Some Reptiles (e.g., Anolis carolinensis) | Terrestrial/Semi-aquatic | A2 (specific cases) | Unique visual system for wide wavelength detection, including far red frontiersin.orgfrontiersin.org |
| Migratory Fish (e.g., Salmon, Sea Lamprey) | Marine to Freshwater | A1 (marine) to A2 (freshwater) | Dynamic spectral tuning to match changing light environments during migration royalsocietypublishing.orgnih.gov |
| Cichlid Fishes | Turbid Freshwater | Higher A2 levels | Adaptation to turbid, red-shifted aquatic environments nih.govwustl.edu |
Development of Specific Retinoid Transport Mechanisms in Vertebrates
The evolution of sophisticated retinoid transport mechanisms in vertebrates represents a significant adaptive leap, enabling precise regulation of vitamin A homeostasis and its diverse functions. Unlike invertebrates, which often handle retinoids locally within photoreceptor cells, vertebrates developed complex systems for storing and distributing vitamin A throughout the body royalsocietypublishing.orgmdpi.com. This allows for maintaining retinoid functions even during nutritional deficiencies and supports light-independent production of 11-cis retinoids essential for vision mdpi.com.
Key proteins involved in vertebrate retinoid transport include:
Retinol-Binding Protein (RBP) : Synthesized in the liver, RBP (specifically plasma RBP or RBP4) is the primary carrier protein for retinol in the bloodstream, transporting it from storage sites to target tissues plos.orgnih.govcambridge.org. This precise delivery mechanism is crucial for preventing the random diffusion of vitamin A, which can be toxic at high concentrations nih.gov.
Interphotoreceptor Retinoid-Binding Protein (IRBP) : Also known as RBP3, IRBP is a highly conserved and essential retinoid shuttling protein found in the interphotoreceptor matrix, the aqueous compartment between the retinal pigment epithelium (RPE) and photoreceptor cells royalsocietypublishing.orgpnas.orgnih.gov. IRBP facilitates the two-way transport of retinoids, delivering all-trans-retinol to the RPE for regeneration and transferring 11-cis-retinal back to bleached rod photoreceptors, thereby supporting the visual cycle pnas.orgnih.gov. Remarkably, phylogenetic analyses suggest that IRBP arose through an interdomain horizontal gene transfer (iHGT) event from bacteria, highlighting a unique evolutionary acquisition that enabled the physical separation and specialization of cells in the vertebrate visual cycle pnas.org.
Stimulated by Retinoic Acid 6 (STRA6) : STRA6 is a cell-surface receptor that acts as a receptor for holo-RBP (retinol bound to RBP) plos.org. It plays a critical role in removing retinol from RBP and transporting it across the plasma membrane into cells, particularly in sites like the eye plos.org. Adaptive evolution of STRA6 genes in mammals has been observed, with evidence of positive selection, suggesting its importance in adapting to different light environments and visual challenges plos.org.
The development of these specific transport mechanisms ensures the efficient and sustained delivery of vitamin A and its derivatives to various tissues, supporting not only vision but also other vital functions like cell growth and differentiation nih.govmdpi.com. This complex transport system is a hallmark of vertebrate evolution, allowing for sophisticated retinoid homeostasis and the capacity for light-independent regeneration of visual chromophores.
Analytical Methodologies in 3,4 Didehydroretinol Research
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the separation and quantification of 3,4-didehydroretinol due to its structural similarity to other retinoids and the presence of various isomers.
HPLC is widely employed for the separation and quantification of 3,4-didehydroretinol and its related compounds, including retinyl esters, retinal, and retinol (B82714) isomers. This technique offers high resolution and sensitivity, making it suitable for complex biological matrices. nih.govcirad.frnutritionalassessment.orgcambridge.orgnih.govbioone.orgnih.gov
Common stationary phases utilized include polymeric C30 columns, C18 columns (e.g., Waters Symmetry® C18, Waters Resolve™ C18), and normal phase silica (B1680970) gel columns (e.g., Ultrasphere silica, YMC-Pack A-012-3 S-3 SIL). nih.govcirad.frcambridge.orgnih.govbioone.orgnih.gov Mobile phases are typically tailored to achieve optimal separation and often consist of mixtures of organic solvents. Examples include methanol:milli-Q water, ethyl acetate (B1210297):methanol:milli-Q water, n-hexane containing small amounts of diethyl ether or dioxane, or n-hexane with tert-butylmethylether and benzene. nih.govcirad.frcambridge.orgnih.govbioone.orgnih.gov Flow rates commonly range around 1 mL/min. nih.govcirad.fr
Ultraviolet (UV) detection is the predominant method for quantifying 3,4-didehydroretinol in HPLC systems, often employing photodiode array detectors. These detectors allow for the monitoring of chromatograms at specific wavelengths and the acquisition of full UV-Vis spectra for peak identification and purity confirmation. Characteristic detection wavelengths for 3,4-didehydroretinol and its derivatives include 325 nm, 340 nm, and 350 nm. nih.govcirad.frcambridge.orgnih.govbioone.orgpageplace.depnas.org For instance, the absorbance spectrum of 11-cis 3,4-didehydroretinal collected from HPLC shows consistency with published spectra. nih.gov Limits of detection for absorbance detectors (325 nm) with conventional C18 columns and methanol:water mobile phases are typically around 0.35 pmol (0.1 ng). pageplace.de It has been observed that 3,4-didehydroretinoids are slightly more polar than their vitamin A1 analogs, leading to slightly earlier elution on reversed-phase HPLC and slightly later elution on adsorption chromatography. pageplace.de
HPLC methodologies are extensively applied to analyze 3,4-didehydroretinol in a variety of biological samples and tissues, providing insights into its distribution, metabolism, and physiological roles.
Fish and Amphibians: Research has widely used HPLC to analyze 3,4-didehydroretinyl compounds in tissue extracts from goldfish and bullfrog tadpoles. nih.gov In goldfish, HPLC has been crucial in determining the isomeric configuration of the 3,4-didehydroretinal chromophore of porphyropsin, identifying the 11-cis isomer as the native chromophore. nih.gov Liver and eye extracts from these species predominantly contain esterified all-trans retinol and all-trans 3,4-didehydroretinol. nih.gov Furthermore, HPLC has been used to quantify retinol (ROL) and 3,4-didehydroretinol (DROL) in the feed, liver, and muscle of North American farm-raised freshwater fish. researchgate.net Studies have shown that while DROL concentrations might be lower than ROL in fish feed, they are often substantially higher in fish liver, with similar concentrations in muscle. researchgate.net The method can clearly separate distinct forms of retinyl palmitate, retinol, and 3,4-didehydroretinol. cirad.fr In Xenopus tadpole eyes and tail fins, HPLC analysis confirmed the presence of 11-cis and all-trans 3,4-didehydroretinol, with calculated total quantities of 3,4-didehydroretinal per melanophore. bioone.org
Mammalian Tissues and Serum: HPLC is also applied in mammalian research. For instance, in studies involving rats, HPLC has been used to quantify 3,4-didehydroretinol in serum, liver, kidney, spleen, and lung samples. cambridge.orgnih.gov This allows for the assessment of its biopotency compared to retinol and its accumulation and disappearance in tissues. cambridge.orgnih.gov
Human Applications: A significant application in human health is the Modified Relative Dose Response (MRDR) test, which assesses the adequacy of liver vitamin A stores. This test involves administering a small oral dose of 3,4-didehydroretinol (vitamin A2) and subsequently measuring the serum concentrations of this compound and vitamin A1 (retinol) by HPLC. nutritionalassessment.orgkcl.ac.uk The molar ratio of [DR]:[R] in the blood sample serves as a measure of the response, with ratios ≥0.060 indicating marginal vitamin A deficiency. nutritionalassessment.orgkcl.ac.uk HPLC is the preferred analytical method for retinol, carotenoids, and retinyl esters in serum. nutritionalassessment.org
Electrochemical Methods for Vitamin A Quantification
Electrochemical methods offer a promising avenue for the quantification of vitamin A compounds, including 3,4-didehydroretinol, due to their high sensitivity, simplicity, miniaturization, and cost-effectiveness. fishersci.nl A notable application involves high-performance liquid chromatography (HPLC) coupled with electrochemical detection. This technique has been specifically developed to measure both retinol and 3,4-didehydroretinol in biological samples such as dried blood spots (DBS), typically employing a measurement potential of +0.80 V. Retinol acetate often serves as an internal standard in such analyses to ensure accuracy. nih.gov
The structural difference between 3,4-didehydroretinol and retinol, specifically the presence of an additional double bond in the 3-4 position of the β-ionone ring in 3,4-didehydroretinol, imparts a sufficient difference in polarity. This allows for their effective separation using chromatographic techniques. For instance, 3,4-didehydroretinol, being slightly more polar, elutes earlier on reversed-phase HPLC columns and later on adsorption chromatography columns compared to its vitamin A1 analog. wikipedia.org
Electrochemical techniques, particularly voltammetry (including cyclic voltammetry and differential pulse voltammetry), are frequently employed for vitamin determination. wikidata.orgwikipedia.org Advances in this field include the modification of electrode surfaces with nanomaterials, which can function as highly effective (bio)sensors and electrochemical detectors, further enhancing the analytical capabilities for vitamin quantification. wikidata.orgwikipedia.org The Modified Relative Dose Response (MRDR) test, an indirect assessment of vitamin A status, also utilizes 3,4-didehydroretinol, and can be performed on dried blood spots for practical applications. nih.govwikipedia.org
Molecular Modeling and Docking Studies for Receptor Interactions
Molecular modeling and docking studies are computational approaches that simulate the interactions between molecules, such as ligands and receptors, to predict their binding modes and affinities. This methodology is a fundamental tool in structure-based rational drug design and understanding molecular recognition events. wikipedia.orgguidetopharmacology.orgnih.govuni.lu The core principle involves achieving optimal spatial and energy matching between the ligand and the receptor, considering various intermolecular forces including hydrogen bonding, electrostatic interactions, van der Waals forces, and hydrophobic interactions. wikipedia.org
In the context of 3,4-didehydroretinol research, molecular docking studies have provided insights into its interactions with human alcohol dehydrogenases (ADHs), enzymes known for their role in retinoid metabolism. Investigations revealed that while all-trans-retinol, 4-oxo-retinol, and 4-hydroxy-retinol successfully docked to both ADH1B and ADH4, 3,4-didehydroretinol, due to its more restrictive conformation, successfully docked only to ADH4. nih.gov This is attributed to ADH4 possessing a wider active site that can more readily accommodate the C-19 methyl group of 3,4-didehydroretinol. nih.gov
Docking criteria for successful binding to ADHs often involve specific distances: 1.9-2.4 Å between the catalytic zinc atom and the hydroxyl oxygen of the retinol, and 3.2-3.6 Å between C-4 of the coenzyme NAD and C-15 of the retinol, which are crucial for hydride transfer during oxidation. nih.gov Furthermore, docking of all retinols, including 3,4-didehydroretinol, demonstrated more favorable binding in the active site of ADH4 compared to ADH1B, as indicated by force field and contact scores. nih.gov This suggests a broader role for ADH4 in metabolizing diverse retinols. nih.gov
Molecular docking software, such as AutoDock Vina, is commonly employed to predict the binding affinity and orientation of small-molecule ligands within the target protein's binding pocket, with hydrogen bonding often playing a crucial role in the stability of these ligand-receptor complexes. guidetopharmacology.orgmaasmartcity.com
Techniques for Investigating Enzymatic Activity and Kinetics in this compound Pathways
Investigating the enzymatic activity and kinetics within this compound pathways is crucial for understanding its biosynthesis, metabolism, and biological functions. High-performance liquid chromatography (HPLC) is a primary technique used to directly assay the formation of products, such as retinyl palmitate from retinol, and 3,4-didehydroretinyl palmitate from 3,4-didehydroretinol. wikipedia.org
Studies on the kinetics of esterification, for example, have shown that 3,4-didehydroretinol can act as a competitive inhibitor of retinol esterification, indicating that both compounds compete for the same active site on the enzyme responsible for esterification. wikipedia.org This competitive behavior can be characterized by determining kinetic parameters such as the apparent Michaelis constant (Km) and maximum reaction velocity (Vmax) through methods like double-reciprocal plots (e.g., Lineweaver-Burk plots). For instance, the esterification of exogenous retinol by cell membranes from frog retinal pigment epithelium yielded an apparent Km of 10 µM and an apparent Vmax of 9.1 nmol of retinyl palmitate formed per hour per mg protein. wikipedia.org
Key enzymes involved in this compound pathways include human cytochrome P450 27C1 (hP450 27C1) and alcohol dehydrogenases (ADHs). hP450 27C1 has been identified as an enzyme capable of efficiently mediating the 3,4-desaturation of retinoids, converting all-trans-retinol (Vitamin A1) into 3,4-didehydroretinol (this compound). This enzyme also binds and desaturates other retinoids such as all-trans-retinal (B13868), retinoic acid, and 11-cis retinal. wikipedia.orglipidmaps.org Furthermore, human ADH1B2 and ADH4 exhibit activity with both 3,4-didehydroretinol and 3,4-didehydroretinal, with ADH4 demonstrating particularly high activity. wikidata.org
General principles of enzyme kinetics are applied to study these pathways, including the measurement of reaction rates by monitoring the disappearance of substrates or the formation of products over time. Factors such as substrate concentration, enzyme concentration, temperature, and pH significantly influence enzyme activity and reaction rates. nih.govwikipedia.org Michaelis-Menten kinetics provides a framework to describe the relationship between reaction rate and substrate concentration, allowing for the determination of Vmax and Km, which provide insights into enzyme efficiency and substrate affinity. wikipedia.org Beyond HPLC, other analytical techniques for characterizing enzyme activity include various spectroscopic methods (e.g., UV-Vis, fluorescence), mass spectrometry, and isothermal titration calorimetry, which can offer continuous or discontinuous monitoring of kinetic processes. wikipedia.org
Table 1: Key Kinetic Parameters for Retinol Esterification
| Parameter | Value | Unit | Enzyme Source | Substrate |
| Apparent Km | 10 | µM | Frog Retinal Pigment Epithelium Cell Membranes | Retinol |
| Apparent Vmax | 9.1 | nmol/hr/mg protein | Frog Retinal Pigment Epithelium Cell Membranes | Retinol |
Table 2: Docking Favorability for Retinoids with Human ADHs
| Retinoid | ADH1B Docking Favorability | ADH4 Docking Favorability |
| All-trans-retinol | Successful | Successful (More Favorable) |
| 4-oxo-retinol | Successful | Successful (More Favorable) |
| 4-hydroxy-retinol | Successful | Successful (More Favorable) |
| 9-cis-retinol | Unsuccessful | Successful (More Favorable) |
| 3,4-Didehydroretinol | Unsuccessful | Successful (More Favorable) |
Note: Favorability is based on force field and contact scores, with ADH4 generally showing more favorable docking for all tested retinoids compared to ADH1B. nih.gov
Q & A
Q. How can Vitamin A2 be distinguished from Vitamin A1 in biological samples using analytical chemistry techniques?
Methodological Answer: this compound (retinyl acetate) and Vitamin A1 (retinol) can be differentiated via high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS). A validated protocol involves lipid extraction using chloroform-methanol (2:1), followed by reverse-phase HPLC with a C18 column. Retention times and spectral profiles (e.g., λmax at 325 nm for retinol vs. 350 nm for retinyl acetate) provide distinct identification .
Q. What experimental models are optimal for studying this compound’s role in gene regulation pathways?
Methodological Answer: In vitro models like HepG2 liver cells or Caco-2 intestinal cells are used to study retinoid receptor (RAR/RXR) activation. For in vivo studies, zebrafish embryos or murine models with CRISPR-Cas9-modified Stra6 (retinol-binding protein receptor) enable tracking of this compound uptake and transcriptional effects. Isotopic labeling (e.g., <sup>13</sup>C-retinyl acetate) paired with RNA-seq can map metabolic and regulatory pathways .
Q. How do researchers quantify this compound’s bioavailability in heterogeneous tissue samples?
Methodological Answer: Bioavailability is assessed via liquid scintillation counting after administering radiolabeled (<sup>3</sup>H or <sup>14</sup>C) this compound. Tissue homogenization, followed by saponification and hexane extraction, isolates retinyl esters. Normalize data to protein content (Bradford assay) and cross-validate with LC-MS/MS to account for matrix effects .
Advanced Research Questions
Q. What experimental designs resolve contradictions in this compound’s absorption efficiency across species?
Methodological Answer: Contradictory absorption data (e.g., higher efficiency in rodents vs. primates) require systematic review of bile acid composition, lipoprotein interactions, and enterocyte receptor expression. A mixed-methods approach combines:
- Comparative genomics : Identify species-specific polymorphisms in SCARB1 (scavenger receptor) via BLAST alignment.
- In situ perfusion studies : Measure intestinal uptake in ligated loops under controlled bile acid conditions.
- Meta-analysis : Pool existing datasets using PRISMA guidelines to adjust for confounding variables (e.g., dietary fat content) .
Q. How can researchers address discrepancies in this compound’s stability under varying oxidative conditions?
Methodological Answer: Stability studies should employ accelerated degradation protocols (ICH Q1A guidelines) with controlled oxygen partial pressure. Use electron paramagnetic resonance (EPR) to detect free radical intermediates and identify degradation pathways. Compare antioxidant efficacy of tocopherol vs. BHT in emulsion systems using Arrhenius modeling to predict shelf-life .
Q. What methodologies validate this compound’s interaction with non-canonical nuclear receptors (e.g., PPAR-γ)?
Methodological Answer: Use surface plasmon resonance (SPR) to measure binding kinetics (KD, kon/koff) between this compound and recombinant PPAR-γ. Confirm functional activity via luciferase reporter assays in HEK293T cells transfected with PPAR-γ response elements. Cross-validate with ChIP-seq to identify genome-wide binding sites altered by this compound treatment .
Q. How do researchers reconcile conflicting data on this compound’s role in teratogenicity?
Methodological Answer: Teratogenicity studies require dose-response modeling (Hill equation) across developmental stages in animal models. Apply machine learning (e.g., random forest) to integrate transcriptomic, metabolomic, and phenotypic data. Use the Adverse Outcome Pathway (AOP) framework to distinguish direct retinoid receptor effects from off-target lipid peroxidation .
Methodological Resources for Data Interpretation
- Contradiction Analysis : Apply TRIZ principles to technical contradictions (e.g., stability vs. bioavailability) by cataloging parameters in contradiction matrices .
- Replication Protocols : Follow ARRIVE 2.0 guidelines for experimental reporting, including detailed descriptions of animal husbandry, randomization, and blinding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
